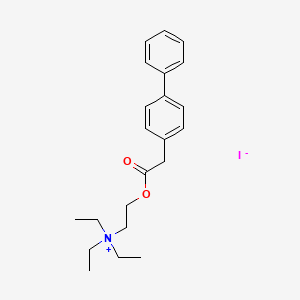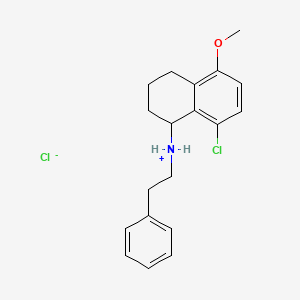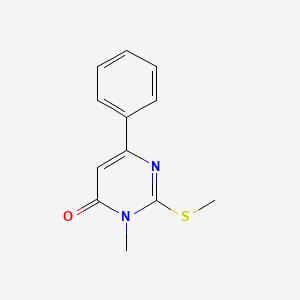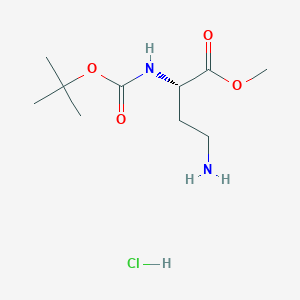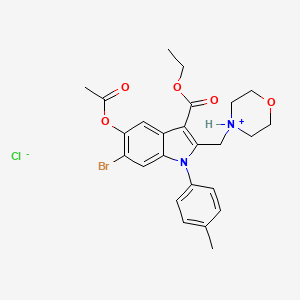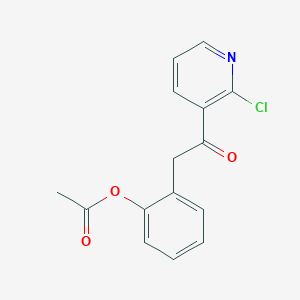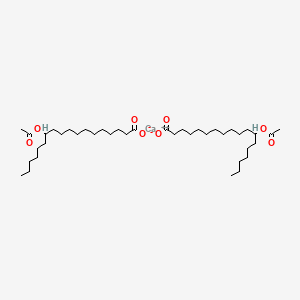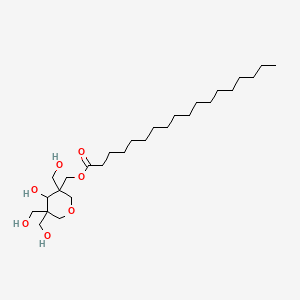
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is an organic compound characterized by the presence of two 1,3-dihydroxybutyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with 1,3-dihydroxybutyl derivatives under controlled conditions. One common method includes the use of deep eutectic solvents as catalysts to facilitate the reaction . The reaction conditions often involve moderate temperatures and atmospheric pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the glycolysis of waste polyethylene terephthalate (PET) using deep eutectic solvents. This method not only provides a sustainable approach to recycling PET but also yields high-value products such as this compound .
化学反応の分析
Types of Reactions
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular entities .
類似化合物との比較
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is unique due to the presence of two 1,3-dihydroxybutyl groups, which enhance its reactivity and potential applications compared to other dihydroxybenzenes. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
85305-28-8 |
|---|---|
分子式 |
C14H22O6 |
分子量 |
286.32 g/mol |
IUPAC名 |
3,4-bis(1,3-dihydroxybutyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O6/c1-7(15)5-11(18)9-3-4-10(17)14(20)13(9)12(19)6-8(2)16/h3-4,7-8,11-12,15-20H,5-6H2,1-2H3 |
InChIキー |
LLYJFEWETFSPJK-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=C(C(=C(C=C1)O)O)C(CC(C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
